5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole moiety, a thiazole ring, and a carboxamide group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes such as apoptosis and cell cycle regulation. The thiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes and proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with psychedelic properties.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: An indole derivative with potential biological activities.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
Uniqueness
5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and a carboxamide group. This structural complexity may result in distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O2S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-11(2)18-17(22-12(3)25-18)19(23)20-8-7-13-10-21-16-6-5-14(24-4)9-15(13)16/h5-6,9-11,21H,7-8H2,1-4H3,(H,20,23) |
InChI Key |
DYJLDEOVRFTKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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